
8(9)-EpETrE-EA
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Overview
Description
8(9)-Epetre-ea, also known as 8, 9-eet-ea, belongs to the class of organic compounds known as n-acylethanolamines. N-acylethanolamines are compounds containing an N-acyethanolamine moiety, which is characterized by an acyl group is linked to the nitrogen atom of ethanolamine. Thus, this compound is considered to be a fatty amide lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound can be biosynthesized from 8, 9-eet and anandamide.
N-[(5Z,11Z,14Z)-8,9-epoxyicosatrienoyl]ethanolamine is an N-(polyunsaturated fatty acyl)ethanolamine obtained by formal epoxidation across the 8,9-double bond of anandamide. It has a role as a human xenobiotic metabolite. It is a N-(long-chain-acyl)ethanolamine, a N-(polyunsaturated fatty acyl)ethanolamine, an endocannabinoid and an epoxide. It derives from an anandamide and an 8,9-EET.
Scientific Research Applications
Biological Functions and Mechanisms
8(9)-EpETrE-EA is primarily recognized for its role in modulating cellular functions through various mechanisms:
- Glomerular Protection : Research indicates that this compound has a protective effect on the glomerular filtration barrier. In vitro studies demonstrated that this compound can prevent increases in protein permeability induced by factors such as FSGS (Focal Segmental Glomerulosclerosis) plasma. Specifically, it was shown that doses ranging from 1 to 1000 nM of this compound significantly attenuated the FSPF-induced increase in protein permeability (P alb) .
- Vasodilation and Blood Pressure Regulation : As an epoxide of arachidonic acid, this compound is involved in the regulation of vascular tone. It acts as a vasodilator through the activation of potassium channels and modulation of calcium signaling pathways, which may have implications for cardiovascular health .
- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory mediators. This property is particularly relevant in conditions characterized by chronic inflammation, such as cardiovascular diseases .
Therapeutic Applications
The unique properties of this compound have led to its exploration in several therapeutic contexts:
- Kidney Disease Management : Given its protective effects on glomerular function, stable analogs of this compound are being investigated for their potential use in treating kidney diseases, particularly those involving glomerular dysfunction. The specificity of its action compared to other EET regioisomers suggests that it could be developed into a targeted therapy for conditions like FSGS .
- Cardiovascular Disease : The vasodilatory effects of this compound position it as a candidate for managing hypertension and other cardiovascular disorders. Its ability to modulate vascular smooth muscle contraction may provide a novel approach to blood pressure regulation .
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
- Glomerular Filtration Barrier Protection :
- Vasodilatory Effects :
- Inflammation Modulation :
Comparative Data Table
The following table summarizes key findings related to the applications of this compound:
Properties
Molecular Formula |
C22H37NO3 |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
(Z)-N-(2-hydroxyethyl)-7-[3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]hept-5-enamide |
InChI |
InChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-12-15-20-21(26-20)16-13-10-11-14-17-22(25)23-18-19-24/h6-7,9-10,12-13,20-21,24H,2-5,8,11,14-19H2,1H3,(H,23,25)/b7-6-,12-9-,13-10- |
InChI Key |
BXHPMUQFGGSDAK-TYAUOURKSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CC1C(O1)C/C=C\CCCC(=O)NCCO |
Canonical SMILES |
CCCCCC=CCC=CCC1C(O1)CC=CCCCC(=O)NCCO |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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